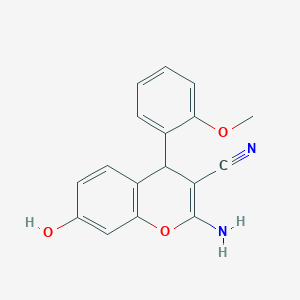![molecular formula C26H23Br3N2O4 B11538319 2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11538319.png)
2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and a hydrazinylidene group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate typically involves multiple stepsThe final step involves esterification with 2-bromobenzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as methoxy or amino groups .
Applications De Recherche Scientifique
2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound’s bromine atoms and hydrazinylidene group play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dibromo-6-[(E)-{[(2,4,6-tribromophenoxy)acetyl]hydrazono}methyl]phenyl 2-bromobenzoate
- 2,4-dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate
- 2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
Uniqueness
The presence of multiple bromine atoms and the hydrazinylidene group make it particularly versatile for various chemical transformations and biological interactions .
Propriétés
Formule moléculaire |
C26H23Br3N2O4 |
|---|---|
Poids moléculaire |
667.2 g/mol |
Nom IUPAC |
[2,4-dibromo-6-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H23Br3N2O4/c1-15(2)19-9-8-16(3)10-23(19)34-14-24(32)31-30-13-17-11-18(27)12-22(29)25(17)35-26(33)20-6-4-5-7-21(20)28/h4-13,15H,14H2,1-3H3,(H,31,32)/b30-13+ |
Clé InChI |
JQFCJXKRJJLVMW-VVEOGCPPSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538245.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538251.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11538261.png)
![(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11538266.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11538275.png)

![3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538294.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11538303.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11538316.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538323.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)

